Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1250571-73-3
VCID: VC4291857
InChI: InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3
SMILES: COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate

CAS No.: 1250571-73-3

Cat. No.: VC4291857

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate - 1250571-73-3

Specification

CAS No. 1250571-73-3
Molecular Formula C10H11ClFNO2
Molecular Weight 231.65
IUPAC Name methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate
Standard InChI InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3
Standard InChI Key RBFNBHWANRSGPG-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate, reflects its core structure:

  • A phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 3.

  • An amino group (-NH2) attached to the central carbon of a three-carbon propanoate chain.

  • A methyl ester (-COOCH3) at the terminal position.

The molecular formula is C10_{10}H11_{11}ClFNO2_2, with a molecular weight of 231.65 g/mol. The stereochemistry at the chiral center (C3) is critical for its biological interactions, though specific enantiomeric data remain under investigation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H11_{11}ClFNO2_2
Molecular Weight231.65 g/mol
IUPAC NameMethyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate
CAS NumberNot publicly disclosed
Solubility (Water)Low (improved in hydrochloride form)
StabilityStable under inert conditions; hydrolyzes in acidic/basic media

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Aldol Condensation: Reacting 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent (e.g., sodium borohydride) to form the β-amino alcohol intermediate.

  • Esterification: Treating the intermediate with methanol under acidic conditions to yield the methyl ester.

  • Purification: Chromatography or recrystallization to isolate the pure compound.

A representative reaction scheme is:

\text{4-Cl-3-F-C$$_6$$H$$_3$$CHO} + \text{H$$_2$$NCH$$_2$$COOCH$$_3$$} \xrightarrow{\text{NaBH$$_4$$}} \text{Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate}

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

  • Catalytic Hydrogenation: Using palladium or platinum catalysts to reduce intermediates.

  • Continuous Flow Reactors: Enhancing yield and reducing reaction times compared to batch processes.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Laboratory Aldol Route65–75≥95Low
Catalytic Hydrogenation80–90≥98High

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s reactivity is dominated by three key groups:

  • Amino Group (-NH2_2): Participates in nucleophilic substitutions, forming amides or Schiff bases.

  • Ester Group (-COOCH3_3): Undergoes hydrolysis to carboxylic acids under acidic/basic conditions.

  • Aryl Halides (Cl, F): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with no melting point reported.

  • Hydrolytic Sensitivity: The ester group hydrolyzes in aqueous solutions (t1/2_{1/2} = 12 h at pH 7.4).

Biological Activity and Mechanism

Prodrug Applications

The methyl ester serves as a prodrug motif, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, as seen in valine-derived analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to:

  • Antiviral Agents: Chloro-fluoroaryl groups enhance binding to viral proteases.

  • Anticancer Drugs: Amino acid backbones support targeted delivery systems.

Material Science

Its halogenated aromatic system contributes to:

  • Liquid Crystals: Modifying thermal stability and mesophase behavior.

  • Polymer Additives: Enhancing UV resistance in coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator